![molecular formula C8H10N2O3 B1486913 2,7-Diazaspiro[4.5]decane-3,6,8-trione CAS No. 2151816-37-2](/img/structure/B1486913.png)
2,7-Diazaspiro[4.5]decane-3,6,8-trione
Übersicht
Beschreibung
2,7-Diazaspiro[4.5]decane-3,6,8-trione is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.5]decane-3,6,8-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the formation of the spiro scaffold .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of commercially available reagents and catalysts suggests that industrial production could be feasible with optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Diazaspiro[4.5]decane-3,6,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the spiro scaffold.
Substitution: Substitution reactions, particularly with halides, can introduce new functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2,7-Diazaspiro[4.5]decane-3,6,8-trione has diverse applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of complex molecules, aiding in the development of new chemical entities.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.
Medicine: Its rigidity and three-dimensional structure make it a promising candidate for drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism by which 2,7-Diazaspiro[4.5]decane-3,6,8-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of these targets. For example, derivatives of this compound have been shown to inhibit receptor interaction protein kinase 1 (RIPK1), blocking the activation of necroptosis pathways and demonstrating therapeutic potential in inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
2,8-Diazaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
2,7-Diazaspiro[4.4]nonane: A smaller spiro compound with a different ring size.
8-Oxa-2-azaspiro[4.5]decane: A spiro compound with an oxygen atom in the ring structure.
Uniqueness: 2,7-Diazaspiro[4.5]decane-3,6,8-trione stands out due to its specific trione functional groups, which impart unique chemical reactivity and biological activity. Its ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry .
Eigenschaften
IUPAC Name |
2,7-diazaspiro[4.5]decane-3,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-5-1-2-8(7(13)10-5)3-6(12)9-4-8/h1-4H2,(H,9,12)(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKLFOSVZJEIOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


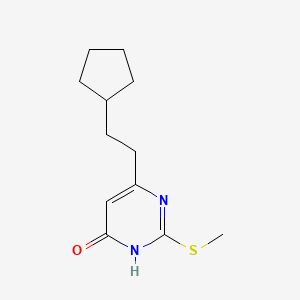

![6-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)pyrimidin-4-ol](/img/structure/B1486834.png)

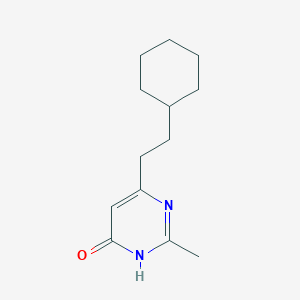
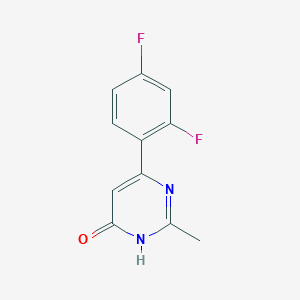
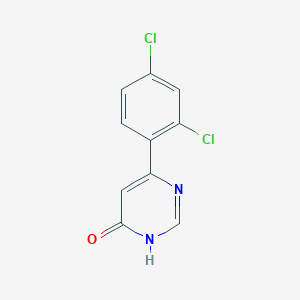



![(1R,2S)-2-[2-(4-ethylphenyl)ethynyl]cyclopentan-1-ol](/img/structure/B1486850.png)
![4-(1-Pyrrolidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1486851.png)
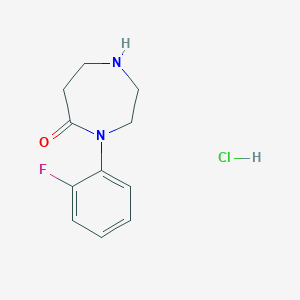
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidine-4-carboxamide dihydrochloride](/img/structure/B1486853.png)
